molecular formula C7H5NO B1199462 1,2-Benzisoxazole CAS No. 271-95-4

1,2-Benzisoxazole

Cat. No. B1199462
CAS RN: 271-95-4
M. Wt: 119.12 g/mol
InChI Key: KTZQTRPPVKQPFO-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole is a heterocyclic compound containing oxygen and nitrogen in its structure. This compound and its derivatives are known for their wide range of synthetic and pharmaceutical applications due to their significant biological activities. These derivatives can be synthesized using various methods, with the most popular involving the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives under different conditions and solvent media (Shastri, 2016).

Synthesis Analysis

The synthesis of 1,2-benzisoxazoles can be achieved through multiple methods. One efficient synthesis utilizes a 1,3-dipolar cycloaddition of nitrile oxides and benzyne, mediated by TBAF, which completes reactions within 30 seconds and yields the target products in good to excellent yield (Spiteri et al., 2010). Another approach involves the microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles, demonstrating an efficient pathway applicable to a variety of substrates (Jessica A. Smith et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,2-benzisoxazoles, also known as anthranils, features a benzene ring fused with an isoxazole. This structure is valuable in organic synthesis as an intermediate. The spectral data of novel benzisoxazoles are consistent with their assigned structures, confirmed by single-crystal X-ray analysis (J. Serrano et al., 2017).

Chemical Reactions and Properties

The reactivity of 1,2-benzisoxazoles with water molecules has been studied, providing insight into the structures, stabilization energy, and type of interactions in benzoxazole–water complexes. This highlights the importance of considering the interaction with aqueous media in biological systems (Kabanda & Ebenso, 2013).

Physical Properties Analysis

The decomposition and isomerization of 1,2-benzisoxazole have been studied, revealing its isomerization to o-hydroxybenzonitrile without fragmentation up to certain temperatures. This study provides a detailed look into the thermal behavior of 1,2-benzisoxazole and its potential for isomerization under specific conditions (A. Lifshitz et al., 2006).

Chemical Properties Analysis

The influence of conjugation axis on the optical and electronic properties of aryl-substituted benzobisoxazoles has been explored, showing that structural modifications can significantly alter these properties. This research indicates the potential for modifying benzisoxazoles to achieve desired optical and electronic features for various applications (Brian C. Tlach et al., 2013).

Scientific Research Applications

  • Biological Activity and Drug Design : Benzoxazole, 1,2-benzisoxazole, and 2,1-benzisoxazole are important in drug design due to their interaction with aqueous media in biological systems, simulating their interaction with explicit water molecules. This understanding aids in predicting structures, energies, and interactions stabilizing geometric systems in drug design (Kabanda & Ebenso, 2013).

  • Synthetic and Pharmaceutical Applications : 1,2-Benzisoxazole derivatives are recognized for their synthetic versatility and pharmaceutical applications, particularly due to their high therapeutic properties. These properties have led to their use in synthesizing various chemotherapeutic agents (Shastri, 2016).

  • Privileged Structure in Polypharmacology : 1,2-Benzisoxazole derivatives are considered privileged structures due to their ability to bind to a diverse range of biologically important proteins. They are particularly significant in treating CNS disorders, with compounds like zonisamide, risperidone, paliperidone, and iloperidone being clinical examples (Uto, 2016).

  • Development of Antipsychotics and Anticonvulsants : Benzisoxazole-based medicines, including certain antipsychotics (risperidone, paliperidone, iloperidone) and an anticonvulsant (zonisamide), highlight the therapeutic relevance of 1,2-benzisoxazole compounds (Uto, 2015).

  • Organic Synthesis Intermediates : 1,2-Benzisoxazoles serve as valuable intermediates in organic synthesis, offering pathways for preparing various heterocyclic compounds, and finding use in the creation of dyes, polymers, and monomers (Serrano et al., 2017).

  • Antibacterial and Anticancer Applications : Novel DNA gyrase inhibiting compounds based on the benzisoxazole scaffold demonstrate potent activity against Gram-positive and fastidious Gram-negative bacteria, also indicating the potential for anticancer applications (Basarab et al., 2015).

  • Efficient Synthesis Methods : Improved methods for synthesizing 1,2-benzisoxazole derivatives, such as microwave-promoted nucleophilic aromatic substitution, have been developed, contributing to the efficient production of these compounds (Smith et al., 2010).

  • Photochemistry and Reaction Mechanisms : Studies on the photochemistry of 1,2-benzisoxazole provide insights into reaction mechanisms and the formation of intermediates, contributing to a better understanding of its chemical behavior (Nunes et al., 2016).

  • Phosphorodiamidates for Cancer Treatment : 1,2-benzisoxazole phosphorodiamidates, designed as prodrugs requiring bioreductive activation, show promise as novel anticancer treatments. Their mechanism involves the enzymatic reduction of the benzisoxazole moiety, leading to cytotoxic phosphoramide mustard release (Jain & Kwon, 2003).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are exhibited as anticonvulsant actions . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug and intensity of drug metabolism . These scaffolds and their analogues are extended for the utilization towards fabrication of a spectrum of functional materials in synthetic chemistry and also widely witnessed in diverse valuable drug molecules .

properties

IUPAC Name

1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZQTRPPVKQPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181567
Record name Benz(d)isoxazole
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisoxazole

CAS RN

271-95-4
Record name 1,2-Benzisoxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoxazene
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Record name Benz(d)isoxazole
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Record name Benz[d]isoxazole
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Record name INDOXAZENE
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Synthesis routes and methods I

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
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Synthesis routes and methods II

Procedure details

Into a 1 L 3-necked round bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of (E)-2-hydroxybenzaldehyde oxime (3 g, 21.90 mmol) in tetrahydrofuran (300 mL). To the mixture was added PPh3 (6.024 g, 22.99 mmol), while cooling to a temperature of 4° C. This was followed by the addition of a solution of DEAD (4 g, 22.99 mmol) in tetrahydrofuran (150 mL), while cooling to a temperature of 4° C. over a time period of 4 hours. The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 4° C. in a bath of H2O/ice. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system. This resulted in 1.8 g (66%) of benzo[d]isoxazole as yellow oil.
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4 g
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150 mL
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H2O ice
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ethyl acetate petroleum ether
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Synthesis routes and methods III

Procedure details

A stirred mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (10.0 g, 45 mmol), K2CO3 (10.0 g), 3-bromo-1-propanol (7.3 g, 46 mmol) and acetonitrile (200 ml) was refluxed for 3 hours. The reaction was poured into H2O and 7.1 g of a beige solid was collected. The filtrate was extracted with dichloromethane, and after concentration an additional 6.7 g of crude solid was harvested. The solids were combined and triturated with refluxing ethyl acetate to afford 8.0 g of 6-fluoro-3-1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole as an off-white solid. A sample (4.0 g) was recrystallized from ethanol-water (with charcoal treatment) to yield 2.4 g (40%) of the alcohol as a white solid, m.p.=140-142° C.
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10 g
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10 g
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7.3 g
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200 mL
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beige solid
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7.1 g
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Synthesis routes and methods IV

Procedure details

To a 100 L cylindrical vessel with heating coils were charged EtOAc (20 L) and TsOH/H2O (2.304 kg, 12.11 mol), and the mixture was heated to 35-45° C. to dissolve. The acid solution was fed into the isoxazole batch with further distilling, maintaining a constant volume of 25 L. An additional 20 L of EtOAc was distilled to azeotropically dry the mixture. A slurry began to form, and it continued to thicken on addition and concentration. The final KF was 400 ppm water. The batch was heated to 60° C. and allowed to slowly cool to ambient temperature overnight.
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20 L
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2.304 kg
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Synthesis routes and methods V

Procedure details

FIG. 17B shows the synthesis of the simplified benzophenone subunit. Compound 18 in FIG. 17B was conveniently prepared from commercial available 3-fluoro-4-methoxyacetophenone through Baeyer-Villiger oxidation followed by deacetation and subsequent protection with MOM group. MOM-directed ortholithiation followed by aryllithium addition to commercially available aldehyde 19 provided barbinol 20 in moderate yield. Similarly, Oxidation of barbinol 20 with active manganese dioxide gave the crucial intermediate 21. Unmasking the carboxyl group of 21 with NaOH afforded acid 22. To introduce the desired side chain R, 21 was first treated with HCl to remove MOM group and introduction of R followed by the treatment of NaOH gave the desired benzophenone acid 24. Benzisoxazole acid 25 was prepared from benzophenone 23 by a three-step sequence in which oxime formation was accomplished with hydroxyl-amine in ethanol and dehydration with diethylazodicarboxylate and triphenyl phosphine followed by hydrolysis of the methyl ester furnished the final product 25. See FIG. 17B.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisoxazole
Reactant of Route 2
1,2-Benzisoxazole
Reactant of Route 3
1,2-Benzisoxazole
Reactant of Route 4
1,2-Benzisoxazole
Reactant of Route 5
1,2-Benzisoxazole
Reactant of Route 6
1,2-Benzisoxazole

Citations

For This Compound
2,140
Citations
Y Uto - Expert Opinion on Therapeutic Patents, 2015 - Taylor & Francis
Introduction: Benzisoxazoles represent a class of heterocyclic compounds of great importance for the preparation of biologically active compounds. Benzisoxazoles are an important …
Number of citations: 15 www.tandfonline.com
Y Uto - Current Pharmaceutical Design, 2016 - ingentaconnect.com
Background: Privileged structures are potentially able to bind to a diverse range of biologically important proteins with high affinities, thus benefiting the discovery of novel bioactive …
Number of citations: 17 www.ingentaconnect.com
M Jain, CH Kwon - Journal of medicinal chemistry, 2003 - ACS Publications
Several 1,2-benzisoxazole phosphorodiamidates have been designed as prodrugs of phosphoramide mustard requiring bioreductive activation. Enzymatic reduction of 1,2-…
Number of citations: 104 pubs.acs.org
H Uno, M Kurokawa, Y Masuda… - Journal of Medicinal …, 1979 - ACS Publications
Several 3-(sulfamoylmethyl)-l, 2-benzisoxazole derivatives were synthesized from 3-(bromomethyl)-l, 2-benzisoxazole by the reaction with sodium bisulfite followedby chlorination and …
Number of citations: 153 pubs.acs.org
UR Kalkote, DD Goswami - Australian Journal of Chemistry, 1977 - CSIRO Publishing
N-Phenylsalicylohydroxamic acids, salicylohydroxamic acids, o- hydroxyacetophenone oximes and salicylaldoximes gave the corresponding N-phenyl-1,2-benzisoxazol-3(2H)-ones, 1,…
Number of citations: 37 www.publish.csiro.au
N Ashwini, M Garg, CD Mohan, JE Fuchs… - Bioorganic & medicinal …, 2015 - Elsevier
2,3-Triazole-based heterocycles have previously been shown to possess significant anticancer activity in various tumor models. In the present study, we attached a 1,2,3-triazole moiety …
Number of citations: 96 www.sciencedirect.com
C Domene, LW Jenneskens, PW Fowler - Tetrahedron letters, 2005 - Elsevier
Direct computation of the π-current density, that is, the ‘ring current’, of anthranil () and its isomers 1,2-benzisoxazole () and benzoxazole () reveals different patterns of current flow: …
Number of citations: 18 www.sciencedirect.com
H Uno, M KUROKAWA, K NATSUKA… - Chemical and …, 1976 - jstage.jst.go.jp
3-Amidinomethyl-(8), 3-imidazolinylmethyl-(9) and 3-tetrahydropyrimidinylmethyl-1, 2-benzisoxazole (10) were synthesized from 1, 2-benzisoxazole-3-acetonitrile (4) via iminoether (7). …
Number of citations: 35 www.jstage.jst.go.jp
KF Shelke, SB Sapkal, NV Shitole… - Organic …, 2009 - acgpubs.org
A simple, highly efficient and environmentally benign method for the efficient conversion of 2-hydroxyalkyl/aryl ketoximes to 1, 2-benzisoxazoles in the presence of catalytic amount of …
Number of citations: 20 acgpubs.org
RA Shastri - Chem Sci Trans, 2016 - e-journals.in
1, 2-Benzisoxazole derivatives are oxygen, nitrogen containing heterocycles with wide range of synthetic and pharmaceutical applications, and are famous for biological activities. The …
Number of citations: 17 www.e-journals.in

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